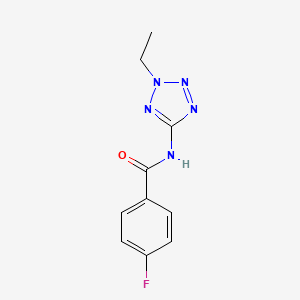![molecular formula C20H18N2O2 B5720689 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5720689.png)
2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as MPBA, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPBA belongs to the class of benzamides and is a small molecule that can easily penetrate cell membranes, making it an attractive candidate for drug development.
Aplicaciones Científicas De Investigación
2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been studied for its ability to modulate the immune system and enhance the efficacy of vaccines.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral replication. 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to modulate the immune system by activating certain immune cells and suppressing others.
Biochemical and Physiological Effects:
2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Additionally, 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to enhance the efficacy of vaccines by increasing the production of antibodies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments is its ability to easily penetrate cell membranes. This allows for efficient delivery of the compound to the target cells. Additionally, 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide has a low toxicity profile, making it a safe candidate for drug development. However, one of the limitations of using 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One area of interest is the development of 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide-based drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide and its effects on the immune system. Another area of interest is the development of more efficient synthesis methods for 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide, which could lead to increased production and lower costs. Overall, the potential therapeutic applications of 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves the reaction of 4-(4-pyridinylmethyl)benzoic acid with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method yields 2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide with high purity and is suitable for large-scale production.
Propiedades
IUPAC Name |
2-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-24-19-5-3-2-4-18(19)20(23)22-17-8-6-15(7-9-17)14-16-10-12-21-13-11-16/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZBHFVSOTXJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

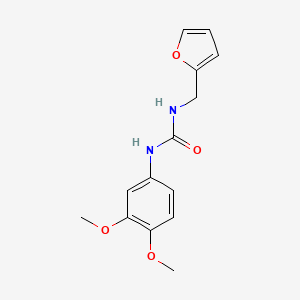
![1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)
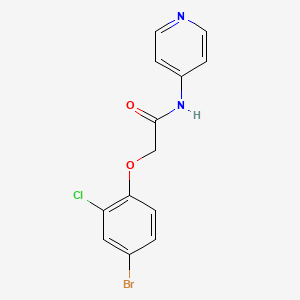
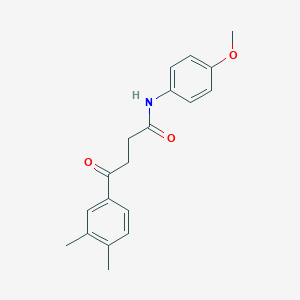
![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)
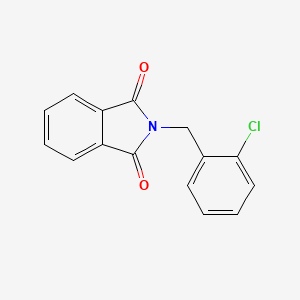
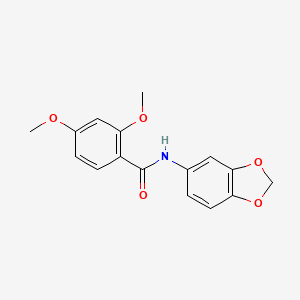
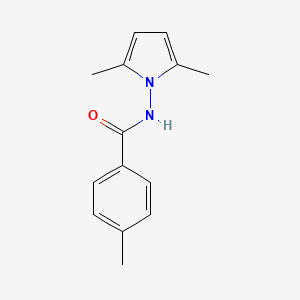
![1-[(5-phenyl-2-furyl)carbonothioyl]piperidine](/img/structure/B5720652.png)
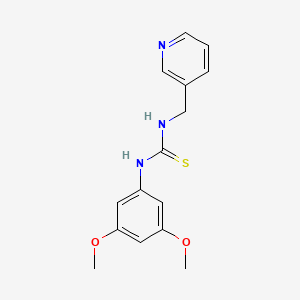
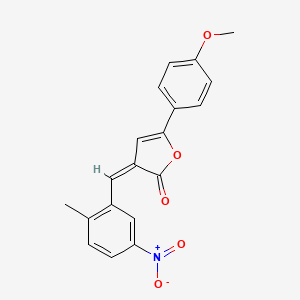

![N-(2-furylmethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5720672.png)
